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Introduction
alpha-D-Psicopyranose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-

fructose. It has gained significant attention in the food and pharmaceutical industries due to its

sucrose-like taste with nearly zero caloric value. Understanding the mechanisms of its

absorption in the intestine is crucial for evaluating its physiological effects and potential as a

therapeutic agent. In vitro uptake assays using intestinal epithelial cell models, such as Caco-2

cells, are fundamental tools for this purpose.

These application notes provide detailed protocols for conducting alpha-D-Psicopyranose (D-

Psicose) uptake assays in vitro, including cell culture, transport experiments, and quantification

methods. The primary transport mechanism for D-Psicose across the apical membrane of

enterocytes is facilitated diffusion mediated by the glucose transporter type 5 (GLUT5), which is

also responsible for fructose absorption.[1] This process is independent of the sodium-glucose

cotransporter 1 (SGLT1).[1] After entering the cell, D-Psicose is thought to be released into the

bloodstream via the glucose transporter type 2 (GLUT2) on the basolateral membrane.[1]
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While specific kinetic parameters for alpha-D-Psicopyranose are not readily available in the

literature, it is established that its affinity for GLUT5 is lower than that of D-fructose.[2] The

following table provides known parameters for D-fructose, which serves as a critical benchmark

for competitive uptake studies.

Substrate Transporter
Cell
System/Model

Km (mM) Reference

D-Fructose GLUT5

Human GLUT5

in Xenopus

oocytes

6 [3]

D-Fructose GLUT5

General (e.g.,

intestinal

vesicles)

~10 - 15 [4]

Table 2: Inhibitors of Sugar Transport
This table summarizes inhibitors relevant to studying D-Psicose transport. Note that inhibitors

can have varying specificity and potency depending on the transporter and experimental

conditions.
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Inhibitor
Target
Transporter(s)

Typical
Concentration
/ IC50

Notes Reference

Phloretin GLUT1, GLUT2
2 mM (for

GLUT1)

A known inhibitor

of several

facilitative

glucose

transporters.[5]

Can be used to

probe the

involvement of

GLUT

transporters.

[5]

Quercetin GLUT5, GLUT2

IC50: 29.64

µg/mL (for

fructose uptake

in Caco-2)

Flavonoid that

inhibits fructose

uptake in Caco-2

cells.

[6]

MSNBA* GLUT5 Ki: 3.2 ± 0.4 µM

A specific and

potent

competitive

inhibitor of

human GLUT5.

[5]

[5]

Phlorizin SGLT1 N/A for GLUT5

SGLT1 inhibitor;

used as a

negative control

to confirm D-

Psicose transport

is SGLT1-

independent.[1]

[1]

Cytochalasin B GLUT1, GLUT2,

GLUT3, GLUT4

2 mM (for

GLUT1)

Known inhibitor

of many

facilitative

glucose

transporters, but

[3][5]
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does not inhibit

GLUT5.[3][5]

*N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine

Signaling and Transport Pathway Diagram
The diagram below illustrates the generally accepted pathway for alpha-D-Psicopyranose
transport across a polarized intestinal epithelial cell.
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Transepithelial transport pathway of alpha-D-Psicopyranose.

Experimental Workflow Diagram
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The following diagram outlines the key steps for performing an in vitro uptake assay using a

Caco-2 cell monolayer.

1. Seed Caco-2 cells
on Transwell inserts

2. Culture for 21-25 days
to differentiate into monolayer

3. Verify monolayer integrity
(Measure TEER)

4. Pre-incubation:
Wash with HBSS buffer

5. Incubation:
Add D-Psicose to apical side

6. Collect samples from
basolateral side at time points

7. Lyse cells to measure
intracellular accumulation

8. Quantify D-Psicose
(e.g., via HPLC-RID)

9. Calculate Permeability
(Papp value)

Click to download full resolution via product page
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Workflow for Caco-2 transwell permeability assay.

Experimental Protocols
Protocol 1: Caco-2 Cell Culture for Transport Assays
This protocol details the steps for culturing and seeding Caco-2 cells to form a differentiated

monolayer suitable for transport studies.[7][8][9]

Materials:

Caco-2 cell line (ATCC HTB-37)

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

Fetal Bovine Serum (FBS), heat-inactivated

Non-Essential Amino Acids (NEAA) solution

Penicillin-Streptomycin solution (10,000 U/mL)

0.25% Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

Transwell permeable supports (e.g., 12-well, 0.4 µm pore size)

T-75 cell culture flasks

Procedure:

Media Preparation: Prepare complete growth medium consisting of DMEM supplemented

with 15-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

Routine Cell Culture: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere

of 5% CO2. Change the medium every 2-3 days.

Subculturing: When cells reach 80-90% confluency, wash the monolayer with PBS and

detach cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium and

centrifuge the cell suspension.
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Seeding on Transwell Inserts: Resuspend the cell pellet in fresh medium to a concentration

of approximately 1.0 x 105 cells/mL. Seed 0.5 mL of the cell suspension onto the apical side

of each Transwell insert. Add 1.5 mL of medium to the basolateral chamber.

Differentiation: Culture the cells on the Transwell inserts for 21-25 days to allow for

spontaneous differentiation into a polarized monolayer. Change the medium in both apical

and basolateral chambers every 2-3 days.

Monolayer Integrity Check: Before each transport experiment, measure the Transepithelial

Electrical Resistance (TEER) using a voltohmmeter. A TEER value above 300 Ω·cm2

generally indicates a confluent and intact monolayer.[7]

Protocol 2: alpha-D-Psicopyranose Transepithelial
Transport Assay
This protocol describes the measurement of D-Psicose transport from the apical to the

basolateral side of the Caco-2 monolayer.

Materials:

Differentiated Caco-2 monolayers on Transwell inserts

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer, pre-warmed to 37°C

alpha-D-Psicopyranose stock solution

Inhibitor stock solutions (e.g., phloretin, quercetin) if required

12-well plates

Procedure:

Preparation: On the day of the experiment, aspirate the culture medium from both apical and

basolateral chambers.

Washing: Gently wash the monolayer twice with pre-warmed HBSS. To do this, add 0.5 mL

to the apical side and 1.5 mL to the basolateral side, incubate for 15 minutes at 37°C, and
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then aspirate.

Pre-incubation: Add 0.5 mL of fresh HBSS to the apical side and 1.5 mL to the basolateral

side. Incubate for 30 minutes at 37°C to equilibrate the cells.

Initiating Transport: Aspirate the buffer. Add 0.5 mL of the D-Psicopyranose solution

(prepared in HBSS at the desired concentration, e.g., 10 mM) to the apical chamber. Add 1.5

mL of fresh HBSS to the basolateral chamber.

Inhibitor Studies (Optional): For inhibition assays, pre-incubate the cells with the inhibitor in

HBSS for 15-30 minutes before adding the D-Psicopyranose solution containing the same

concentration of the inhibitor.

Sampling: Place the plate on an orbital shaker at a low speed. At designated time points

(e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 100 µL) from the basolateral chamber.

Immediately replace the volume with an equal amount of fresh, pre-warmed HBSS.

Termination: At the end of the experiment, collect final samples from both apical and

basolateral chambers. Wash the cell monolayer with ice-cold PBS to stop the transport

process.

Cell Lysis (for uptake): To measure intracellular accumulation, add a suitable lysis buffer to

the cells and collect the lysate after incubation.

Sample Analysis: Analyze the concentration of D-Psicopyranose in the collected samples

using the HPLC protocol below.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following

equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

dQ/dt is the steady-state flux (transport rate) across the monolayer (mol/s).

A is the surface area of the membrane (cm2).

C0 is the initial concentration in the apical chamber (mol/cm3).
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Protocol 3: Quantification of D-Psicopyranose by HPLC-
RID
This protocol provides a method for quantifying D-Psicopyranose in aqueous samples collected

from the transport assay.[1][2][10][11]

Materials & Equipment:

HPLC system equipped with a Refractive Index Detector (RID)

Aminopropyl silane column (e.g., ZORBAX SIL, 4.6 x 150 mm, 5 µm)

Acetonitrile (HPLC grade)

Ultrapure water

D-Psicopyranose standard

0.22 µm syringe filters

Procedure:

Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water

(e.g., 80:20 v/v). Degas the solution before use.

HPLC Conditions:

Column: Aminopropyl silane

Mobile Phase: Acetonitrile:Water (80:20)

Flow Rate: 1.0 mL/min

Detector: Refractive Index Detector (RID)

Injection Volume: 10-20 µL

Run Time: Approximately 8-10 minutes (D-Psicose typically elutes before D-Fructose).[10]
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Standard Curve Preparation: Prepare a series of D-Psicopyranose standards of known

concentrations in the transport buffer (HBSS). Analyze each standard by HPLC to generate a

standard curve of peak area versus concentration.

Sample Preparation: For samples collected from the basolateral chamber, direct injection

may be possible. If necessary, filter the samples through a 0.22 µm syringe filter before

injecting them into the HPLC system.

Quantification: Inject the experimental samples into the HPLC. Identify the D-Psicopyranose

peak based on the retention time of the standard. Determine the concentration in the

unknown samples by interpolating their peak areas from the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for alpha-D-
Psicopyranose In Vitro Uptake Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12662786#alpha-d-psicopyranose-uptake-assays-in-
vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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